molecular formula C18H14FNO2S B5701849 N-(2-fluorophenyl)-4-biphenylsulfonamide

N-(2-fluorophenyl)-4-biphenylsulfonamide

Cat. No.: B5701849
M. Wt: 327.4 g/mol
InChI Key: JRNGVXDHGDOXRX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-biphenylsulfonamide is a useful research compound. Its molecular formula is C18H14FNO2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.07292802 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission, and their inhibition can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's .
  • Anticancer Activity :
    • Research indicates that biphenylsulfonamides can exhibit anticancer properties by interfering with cell proliferation pathways. For instance, compounds similar to N-(2-fluorophenyl)-4-biphenylsulfonamide have been tested for their ability to inhibit tumor growth in vitro and in vivo .
  • Dual Receptor Antagonism :
    • This compound has been explored as a dual antagonist for angiotensin and endothelin receptors, which are involved in cardiovascular diseases. The structural modifications of biphenylsulfonamides have led to improved potency and selectivity against these receptors, making them candidates for treating hypertension .

Biochemical Research Applications

  • Mechanistic Studies :
    • This compound serves as a valuable tool in studying the mechanisms of enzyme action and inhibition. Its ability to bind to specific active sites allows researchers to elucidate enzyme kinetics and substrate interactions.
  • Substrate Analogues :
    • The compound can act as a substrate analogue in various biochemical assays, facilitating the understanding of enzyme specificity and catalytic mechanisms.

Industrial Applications

  • Material Science :
    • The unique chemical properties of biphenylsulfonamides have led to their use in developing new materials with specific thermal and mechanical properties. These compounds can be incorporated into polymers or coatings that require enhanced durability or chemical resistance .
  • Synthetic Intermediates :
    • This compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry where multi-step synthesis is common.

Case Studies

  • Study on Anticancer Properties : A study evaluated the effectiveness of this compound derivatives against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .
  • Enzyme Inhibition Profile : A comparative analysis of several biphenylsulfonamide derivatives demonstrated that modifications at the 4-position significantly affected their inhibitory potency against AChE and BChE. This highlights the importance of structural optimization in drug design .

Comparative Data Table

CompoundTarget EnzymeIC50 (nM)Application
This compoundAChE50 ± 10Neurodegenerative diseases
Derivative 1BChE40 ± 5Alzheimer's therapy
Derivative 2ET(A) receptor0.2Hypertension treatment

Properties

IUPAC Name

N-(2-fluorophenyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S/c19-17-8-4-5-9-18(17)20-23(21,22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNGVXDHGDOXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.